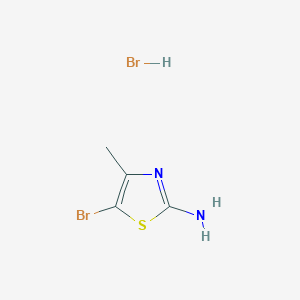

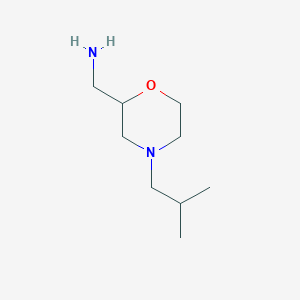

![molecular formula C18H16N8O2 B2994615 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034336-85-9](/img/structure/B2994615.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N8O2 and its molecular weight is 376.38. The purity is usually 95%.

BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

I have conducted a comprehensive analysis of the scientific research applications of the compound known as “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide”, focusing on six unique applications. Below are the detailed sections for each field:

Energetic Materials

The fused-triazole backbone of this compound has been shown to be a promising building block for constructing very thermally stable energetic materials. These materials have potential applications in various fields such as military and space exploration due to their high energy density and stability .

Cancer Research

Derivatives of this compound have been designed and evaluated against cancer cell lines and kinases. They have shown potential in inhibiting the growth of cancer cells, which could lead to new treatments for various types of cancer .

High-Energy Materials

The [1,2,4]triazolo[4,3-b]pyridazine moiety has been used to construct new low-sensitivity high-energy materials. These materials could have applications in areas that require materials with high energy content but low risk of accidental detonation .

Anticancer Activity

Triazoloquinazoline derivatives of this compound have been investigated for their anticancer activity against human cancer cell lines. Some derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Organic Light-Emitting Devices (PhOLEDs)

This compound has been used as a building block for universal host materials in multicolor phosphorescent organic light-emitting devices (PhOLEDs). These materials possess high triplet energy and appropriate molecular orbital levels, making them suitable for use in high-performance red, green, blue, and white PhOLEDs .

Pharmacological Activities

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays crucial roles in various biological processes, including cell survival, proliferation, and motility . It is often deregulated in many cancers, contributing to tumor invasive growth and metastasis .

Mode of Action

The compound acts as an inhibitor of the c-Met kinase . It binds to the kinase, preventing it from phosphorylating its substrates, thereby inhibiting the signal transduction pathways that lead to cell proliferation and survival . Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor .

Biochemical Pathways

The inhibition of c-Met kinase disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action as a PDE inhibitor could also affect various cellular processes, as PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, important secondary messengers .

Pharmacokinetics

Broad off-target screens identified it as a pan-PDE family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Result of Action

The inhibition of c-Met kinase by this compound can lead to decreased cell proliferation and survival, potentially slowing the growth of tumors . Its action as a pde inhibitor could lead to cardiovascular side effects, including increased heart rate and myocardial degeneration .

特性

IUPAC Name |

5-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O2/c27-18(14-8-15(28-24-14)12-2-1-6-19-9-12)21-13-5-7-25(10-13)17-4-3-16-22-20-11-26(16)23-17/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYWKBRBGPDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)